![molecular formula C26H20FN3O4S B2877830 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 895646-23-8](/img/structure/B2877830.png)

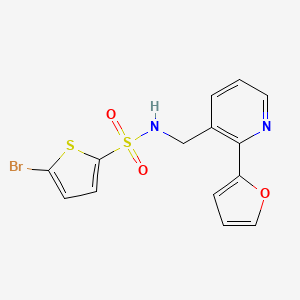

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

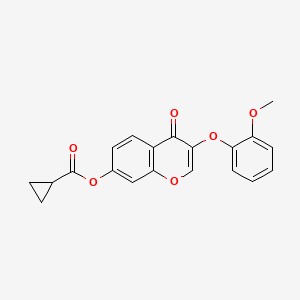

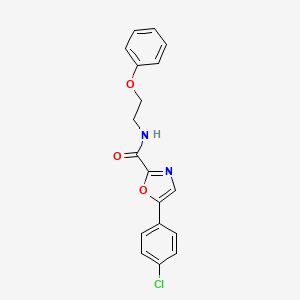

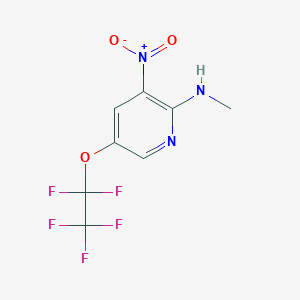

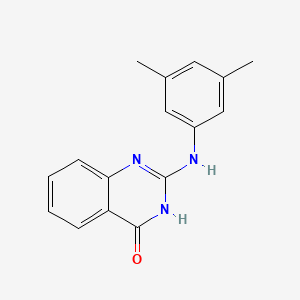

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and aromatic rings. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the thio group might be susceptible to oxidation, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties like solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Antitumor Agent

The thieno[3,2-d]pyrimidine core of the compound is structurally similar to molecules that have been evaluated for their antitumor properties. Such compounds have shown promise as EZH2 inhibitors , which can interfere with the proliferation of cancer cells . The antiproliferative activity against various cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, suggests that derivatives of this compound could be potent antitumor agents with low toxicity against normal cells .

Enzyme Inhibition

The compound’s structure indicates potential as an enzyme inhibitor. Enzyme inhibitors are crucial in the treatment of diseases by blocking specific enzymes related to disease progression. For instance, EZH2 is a histone methyltransferase enzyme involved in cancer development, and its inhibition could be a therapeutic strategy .

Biological Evaluation Tool

Compounds with the thieno[3,2-d]pyrimidine scaffold can be used as biological evaluation tools to study cell morphology, apoptosis, and migration . This can help in understanding the cellular mechanisms underlying various diseases and in the development of new therapeutic approaches.

Pharmaceutical Reference Standard

Derivatives of this compound could serve as reference standards in pharmaceutical testing. Reference standards are essential for ensuring the quality and consistency of pharmaceutical products, and they play a critical role in analytical development, method validation, and stability testing .

TTK Inhibitors

The compound’s framework is conducive to the design of selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . TTK is an important target for cancer therapy, and inhibitors can be used to treat cancers with aberrant TTK expression.

Anti-Inflammatory Agent

The compound’s related derivatives have been shown to inhibit tumor necrosis factor-alpha and nitric oxide . These are inflammatory mediators, and their inhibition can lead to the development of new anti-inflammatory drugs.

Wirkmechanismus

Target of Action

The primary target of this compound is EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .

Mode of Action

The compound acts as an inhibitor of EZH2 . By inhibiting EZH2, it can prevent the methylation of histones, thereby influencing gene expression. This can lead to changes in cell behavior, particularly in cancer cells where EZH2 is often overexpressed .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. When EZH2 is inhibited, the methylation pattern is altered, leading to changes in gene expression. This can have downstream effects on various cellular processes, including cell growth and differentiation .

Result of Action

The compound has shown promising antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of cells in a concentration-dependent manner, and inhibit cell migration .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O4S/c1-2-33-17-13-11-16(12-14-17)30-25(32)24-23(18-7-3-6-10-21(18)34-24)29-26(30)35-15-22(31)28-20-9-5-4-8-19(20)27/h3-14H,2,15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDPNHOMKMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2877750.png)

![7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2877758.png)

![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2877761.png)

![Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate](/img/structure/B2877763.png)

methanone](/img/structure/B2877764.png)

![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2877768.png)